molecular formula C10H20ClNO2 B8306336 Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Cat. No. B8306336
M. Wt: 221.72 g/mol
InChI Key: NWZDJGDJGKCAMK-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A mixture of 0.823 g of 2-methyl-2-pyridin-3-yl-propionic acid methyl ester [476429-23-9] and 0.062 g of platinum(IV) oxide hydrate in 8 ml of methanol and 1.7 ml of 1.2M HCl in methanol at room temperature is hydrogenated for 5.5 hours. The catalyst is removed by filtration over Hyflo and the filtrate is concentrated by evaporation to provide the crude title compound as a brown oil which is used in the next step without further purification.
Quantity
0.823 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.062 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:12])([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:5].[ClH:14]>CO.O.[Pt](=O)=O>[ClH:14].[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:5])([CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1)[CH3:12] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.823 g
Type
reactant
Smiles
COC(C(C)(C=1C=NC=CC1)C)=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.062 g
Type
catalyst
Smiles
O.[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration over Hyflo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
Cl.COC(C(C)(C1CNCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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